molecular formula C7H8O2 B041543 4-Hydroxybenzyl alcohol CAS No. 623-05-2

4-Hydroxybenzyl alcohol

Cat. No. B041543
CAS RN: 623-05-2
M. Wt: 124.14 g/mol
InChI Key: BVJSUAQZOZWCKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxybenzyl alcohol and its derivatives involves various enzymatic and chemical methods. For instance, enzyme-catalyzed synthesis provides a greener alternative with higher substrate affinity and regioselectivity, highlighting the importance of selecting appropriate solvent systems for reaction efficiency and enzyme stability (Zeuner et al., 2012). Moreover, the synthesis of related compounds like vanillin from 4-hydroxy-3-methoxybenzaldehyde showcases practical methods for obtaining such derivatives with wide applications in pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

Molecular Structure Analysis

4-Hydroxybenzyl alcohol's molecular structure facilitates its involvement in various chemical reactions and its incorporation into diverse compounds. The study on cocrystals of 4-bromobenzamide with n-alkanedicarboxylic acids, for example, shows how understanding the crystal structures and intermolecular interactions, such as halogen···halogen contacts, can inform the design of new materials with desired properties (Tothadi et al., 2013).

Chemical Reactions and Properties

Metalloporphyrin catalysts have been used for the selective functionalization of saturated C-H bonds, including hydroxylation reactions relevant to 4-Hydroxybenzyl alcohol. These reactions are crucial for the synthesis of biologically active compounds, demonstrating high regio-, diastereo-, or enantioselectivity and high product turnover numbers (Che et al., 2011).

Physical Properties Analysis

The physical properties of 4-Hydroxybenzyl alcohol derivatives, such as solubility, crystallinity, and melting point, are crucial for their applications in various fields. For instance, the synthesis and characterization of isoxazolone derivatives, including those derived from 4-hydroxybenzaldehyde, illustrate the importance of understanding these properties for their application in medicinal chemistry and materials science (Laroum et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Hydroxybenzyl alcohol, such as reactivity towards various reagents, potential for esterification, and ability to undergo oxidation, are fundamental for its use in synthetic chemistry. Research into the enzyme-based hydrolysis processes for ethanol production from lignocellulosic materials underscores the importance of understanding these properties for the development of biofuels and other renewable resources (Taherzadeh & Karimi, 2007).

Safety And Hazards

4-HBA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

Given the pleiotropic effects of 4-HBA with respect to its targeting of various brain cell types and functions, it appears that 4-HBA has therapeutic potential for the prevention and amelioration of various brain diseases .

properties

IUPAC Name

4-(hydroxymethyl)phenol
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InChI

InChI=1S/C7H8O2/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2
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InChI Key

BVJSUAQZOZWCKN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1CO)O
Source PubChem
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID8073920
Record name 4-Hydroxybenzenemethanol
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Molecular Weight

124.14 g/mol
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Physical Description

White to cream crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline powder; slightly fruity-sweet coconut odour
Record name 4-Hydroxybenzyl alcohol
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Boiling Point

252.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxybenzyl alcohol
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Solubility

6700 mg/L @ 20 °C (exp), slightly soluble in water; soluble in organic solvents, soluble (in ethanol)
Record name 4-Hydroxybenzyl alcohol
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Vapor Pressure

0.000825 [mmHg]
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Product Name

4-Hydroxybenzyl alcohol

CAS RN

623-05-2
Record name 4-Hydroxybenzyl alcohol
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Record name 4-HYDROXYBENZYL ALCOHOL
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Melting Point

124.5 °C
Record name 4-Hydroxybenzyl alcohol
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Synthesis routes and methods I

Procedure details

To a five-gallon stainless steel reactor, a solution of 4-hydroxyacetophenone (2500 g, 18.4 moles) and a 25% solution of sodium methoxide in methanol (39.1 g, 0.26 moles) in methanol (10,000 g, 312.5 moles), and palladium on carbon catalyst (ESCAT 10, 125 g) were charged. The reactor is purged three times with nitrogen (100 psi). Hydrogen is then charged to a pressure of 300 psi and the reactor is heated to 45° C. The temperature is maintained at 45° C. for three hours at a constant hydrogen pressure of 500 psi. The reactor is cooled to 30° C. and then discharged (12,245 g). The analysis of the solution gave a conversion of 97.6% and a selectivity of 96.0% (note Table 2).
Quantity
2500 g
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reactant
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solution
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39.1 g
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312.5 mol
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reactant
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125 g
Type
catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A 1.0 g quantity of the catalyst (CuO/ZnO/Aluminium oxide) in 50 ml methanol was placed in a 300 ml capacity Parr reactor. The contents were treated with hydrogen at 170° C., under pressure of 400-500 psig for 2-3 hrs. Cooled to room temperature, depressurized, followed by the addition of 10.0 g of 4-hydroxybenzaldehyde, in 50 ml of methanol. Hydrogenation was carried out at 170° C., under a pressure of 400-500 psig, for 2-3 hrs. The conversion of benzaldehyde was 100% providing 100% selectivity of 4-hydroxybenzyl alcohol, the desired alcohol product.
[Compound]
Name
CuO ZnO Aluminium oxide
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10 g
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50 mL
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50 mL
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Synthesis routes and methods V

Procedure details

The saligenol yield is 90.6% in relation to the phenol consumed.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzyl alcohol
Reactant of Route 2
4-Hydroxybenzyl alcohol
Reactant of Route 3
4-Hydroxybenzyl alcohol
Reactant of Route 4
4-Hydroxybenzyl alcohol
Reactant of Route 5
4-Hydroxybenzyl alcohol
Reactant of Route 6
4-Hydroxybenzyl alcohol

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